molecular formula C7H4BrClO5S B13156805 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 1221724-70-4

4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B13156805
CAS No.: 1221724-70-4
M. Wt: 315.53 g/mol
InChI Key: LBRWPXCVGDICPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-hydroxybenzoic acid, followed by chlorosulfonation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to remove the halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
  • 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid
  • 4-Bromo-5-(chlorosulfonyl)-2-nitrobenzoic acid

Uniqueness

4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This differentiates it from similar compounds that may have different substituents, such as methyl, fluorine, or nitro groups, which can alter their chemical behavior and applications.

Properties

CAS No.

1221724-70-4

Molecular Formula

C7H4BrClO5S

Molecular Weight

315.53 g/mol

IUPAC Name

4-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)

InChI Key

LBRWPXCVGDICPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.